molecular formula C9H9NO2 B023455 5-Pyridin-3-yloxolan-2-one CAS No. 20971-79-3

5-Pyridin-3-yloxolan-2-one

Cat. No.: B023455
CAS No.: 20971-79-3
M. Wt: 163.17 g/mol
InChI Key: TUQJJRAPYHGKLP-UHFFFAOYSA-N
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Description

5-Pyridin-3-yloxolan-2-one is a heterocyclic compound that features a pyridine ring fused to an oxolane ring with a ketone functional group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a serotonin receptor agonist, antimalarial agent, and anti-inflammatory compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyridin-3-yloxolan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxypyridine with γ-butyrolactone under acidic conditions, leading to the formation of the desired compound. The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Pyridin-3-yloxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

5-Pyridin-3-yloxolan-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antitumor properties.

    Medicine: Explored for its role as a serotonin receptor agonist, which could have implications in treating neurological disorders.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Pyridin-3-yloxolan-2-one involves its interaction with specific molecular targets. For instance, as a serotonin receptor agonist, it binds to serotonin receptors in the brain, modulating neurotransmitter activity and potentially influencing mood and behavior. The compound’s anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes involved in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidin-2-one: Another five-membered heterocyclic compound with a ketone group, known for its biological activity.

    Pyridazinone: A six-membered ring compound with two adjacent nitrogen atoms, exhibiting various pharmacological properties.

Uniqueness

5-Pyridin-3-yloxolan-2-one is unique due to its fused ring structure, which combines the properties of both pyridine and oxolane rings. This structural feature enhances its ability to interact with biological targets and contributes to its diverse pharmacological activities.

Properties

IUPAC Name

5-pyridin-3-yloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-9-4-3-8(12-9)7-2-1-5-10-6-7/h1-2,5-6,8H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUQJJRAPYHGKLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)OC1C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943263
Record name 5-(Pyridin-3-yl)dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20971-79-3
Record name 2(3H)-Furanone, dihydro-5-(3-pyridyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020971793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(Pyridin-3-yl)dihydrofuran-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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